2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole

Catalog No.
S912223
CAS No.
1620515-99-2
M.F
C8H3BrClIN2S
M. Wt
401.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazol...

CAS Number

1620515-99-2

Product Name

2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole

IUPAC Name

2-bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole

Molecular Formula

C8H3BrClIN2S

Molecular Weight

401.45 g/mol

InChI

InChI=1S/C8H3BrClIN2S/c9-8-13-12-7(14-8)5-2-1-4(11)3-6(5)10/h1-3H

InChI Key

RAILFWUICKHANN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)Cl)C2=NN=C(S2)Br

Canonical SMILES

C1=CC(=C(C=C1I)Cl)C2=NN=C(S2)Br
  • Antimicrobial Activity: Thiadiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties []. The presence of the bromine, chlorine, and iodine atoms may further enhance this activity.
  • Insecticidal Properties: Similarly, some thiadiazoles have been found to possess insecticidal properties. Further research would be needed to determine if 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole exhibits similar activity.
  • Material Science Applications: Certain thiadiazole derivatives have been explored for their potential applications in material science, such as organic light-emitting diodes (OLEDs). The introduction of halogen atoms like bromine, chlorine, and iodine can influence the material properties of the molecule, making it a potential candidate for further investigation.

2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in their structure. This specific compound features a bromine atom at the second position and a complex aryl group at the fifth position, characterized by a chloro and iodo substituent. The presence of these halogens can influence both the chemical reactivity and biological activity of the compound, making it of significant interest in medicinal chemistry.

The chemical behavior of 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole can be understood through various reactions typical of thiadiazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Coupling Reactions: The compound can participate in coupling reactions such as the Stille or Suzuki reactions, which are useful for creating more complex molecular architectures.
  • Dehalogenation Reactions: Under certain conditions, halogen atoms can be removed, potentially altering the compound's properties.

Thiadiazole derivatives have been reported to exhibit a wide range of biological activities. Specifically, compounds with similar structures have shown:

  • Antimicrobial Activity: Many thiadiazoles demonstrate effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that thiadiazoles can inhibit cancer cell proliferation through different mechanisms.
  • Anti-inflammatory Effects: Certain derivatives have been noted for their ability to reduce inflammation in biological systems.

The specific biological activity of 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole remains to be fully characterized but is expected to align with these general trends due to its structural features.

The synthesis of 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole typically involves multi-step synthetic routes. Common methods include:

  • Formation of Thiadiazole Ring: Initial synthesis often involves the reaction of hydrazine derivatives with carbon disulfide or isothiocyanates to form the thiadiazole nucleus.
  • Halogenation: Subsequent halogenation steps introduce bromine and chlorine atoms at specific positions on the thiadiazole ring.
  • Aryl Group Introduction: The complex aryl substituent can be introduced through cross-coupling reactions with appropriate aryl halides.

These methods allow for the precise modification of functional groups on the thiadiazole scaffold.

Due to their diverse biological activities, thiadiazole derivatives like 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole find applications in:

  • Pharmaceutical Development: As potential drug candidates targeting various diseases.
  • Agricultural Chemistry: Compounds may serve as pesticides or herbicides due to their antimicrobial properties.
  • Material Science: Thiadiazoles are explored as stabilizers or additives in polymers.

Interaction studies involving 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole may focus on:

  • Molecular Docking Studies: To predict how this compound interacts with biological targets such as enzymes or receptors.
  • Binding Affinity Assessments: Evaluating how well it binds to target proteins compared to other known inhibitors.

Such studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole. These include:

Compound NameStructure FeaturesBiological Activity
2-Bromo-5-methyl-1,3,4-thiadiazoleBromine at position 2; methyl groupAntimicrobial
5-(4-Iodophenyl)-1,3,4-thiadiazoleIodine at position 5; phenyl groupAnticancer
2-Amino-5-(substituted phenyl)-1,3,4-thiadiazolesAmino group at position 2; various substitutionsAnti-inflammatory

Uniqueness

The uniqueness of 2-Bromo-5-(2-chloro-4-iodophenyl)-1,3,4-thiadiazole lies in its specific combination of halogen substituents and its potential for diverse chemical reactivity. This specific arrangement may afford unique interactions within biological systems compared to other thiadiazoles that lack such complex substitution patterns.

XLogP3

4.3

Dates

Last modified: 08-16-2023

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